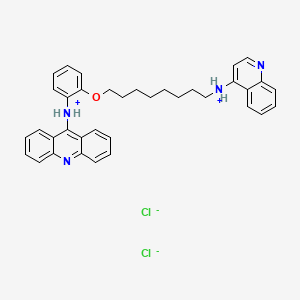
9-(o-(8-(4-Quinolinylamino)octyloxy)anilino)acridine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(o-(8-(4-Quinolinylamino)octyloxy)anilino)acridine dihydrochloride is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential use in cancer treatment due to its ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells .
准备方法
The synthesis of 9-(o-(8-(4-Quinolinylamino)octyloxy)anilino)acridine dihydrochloride involves several steps. One common method includes the reaction of N-phenyl-o-aminobenzoic acid with phosphorus pentachloride, followed by heating with ammonium carbonate in phenol . Another method involves the reaction of acridine with sodium amide . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the acridine ring. Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles.
科学研究应用
9-(o-(8-(4-Quinolinylamino)octyloxy)anilino)acridine dihydrochloride has several scientific research applications:
Chemistry: Used as a fluorescent dye due to its high fluorescence.
Biology: Acts as a mutagen for viruses and bacteria.
Industry: Used as a preservative due to its antimicrobial properties.
作用机制
The compound exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. By intercalating into DNA, it disrupts the DNA structure and inhibits the enzyme topoisomerase II, which is essential for DNA replication and transcription. This leads to the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells .
相似化合物的比较
Similar compounds include other acridine derivatives such as 9-aminoacridine and quinacrine. Compared to these compounds, 9-(o-(8-(4-Quinolinylamino)octyloxy)anilino)acridine dihydrochloride has a unique structure that enhances its ability to intercalate DNA and inhibit topoisomerase II, making it a more potent anticancer agent .
属性
CAS 编号 |
66725-03-9 |
|---|---|
分子式 |
C36H38Cl2N4O |
分子量 |
613.6 g/mol |
IUPAC 名称 |
acridin-9-yl-[2-[8-(quinolin-4-ylazaniumyl)octoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C36H36N4O.2ClH/c1(3-13-24-37-31-23-25-38-30-18-8-5-15-27(30)31)2-4-14-26-41-35-22-12-11-21-34(35)40-36-28-16-6-9-19-32(28)39-33-20-10-7-17-29(33)36;;/h5-12,15-23,25H,1-4,13-14,24,26H2,(H,37,38)(H,39,40);2*1H |
InChI 键 |
VRZJJSMFDAJTBG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)[NH2+]CCCCCCCCOC3=CC=CC=C3[NH2+]C4=C5C=CC=CC5=NC6=CC=CC=C64.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















